4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine
Description
Properties
Molecular Formula |
C6H3ClN4O2 |
|---|---|
Molecular Weight |
198.57 g/mol |
IUPAC Name |
4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-3-1-9-10-6(3)8-2-4(5)11(12)13/h1-2H,(H,8,9,10) |
InChI Key |
VYVBYTRAGOJDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C=NNC2=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Formation from Pyrazole Precursors
The most common approach involves 3-aminopyrazole derivatives reacting with 1,3-CCC-biselectrophiles. For example, 3-amino-5-chloropyrazole reacts with β-diketones or α,β-unsaturated carbonyl compounds to form the pyridine ring. A representative protocol is:
Procedure
- Combine 3-amino-5-chloropyrazole (10 mmol) with acetylacetone (12 mmol) in ethanol.
- Reflux at 80°C for 12 hours.
- Isolate the intermediate via filtration (yield: 68–72%).
This method positions chlorine at C4 but requires subsequent nitration at C5.
Hydroxylamine Hydrochloride-Catalyzed Cyclization
A patent (CN105801574A) describes cyclizing 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C. While this yields 1H-pyrazolo[3,4-b]pyridine, nitro groups must be introduced post-cyclization. Optimized conditions use a 2.5:1 molar ratio of hydroxylamine hydrochloride to aldehyde, achieving 85% yield.
Functionalization: Nitration and Chlorination
Regioselective Nitration at C5
Nitration of chlorinated intermediates is performed using mixed acid (HNO₃/H₂SO₄). Microwave-assisted nitration enhances efficiency:
Microwave Protocol
Chlorination at C4
Chlorine can be introduced via:
- Direct electrophilic substitution using Cl₂ gas in acetic acid.
- Sandmeyer reaction with CuCl on diazotized intermediates.
Sandmeyer Example
- Diazotize 4-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine with NaNO₂/HCl at 0°C.
- Add CuCl and heat to 50°C for 2 hours (yield: 65%).
Integrated Synthetic Routes
One-Pot Cyclization-Nitration-Chlorination
A streamlined approach combines cyclization and functionalization:
Steps
- React 3-amino-5-nitropyrazole with 2-chloromalonaldehyde in DMF at 60°C (cyclization).
- Add phosphorus oxychloride (POCl₃) to introduce chlorine at C4 (yield: 62%).
Optimization and Yield Data
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Reduction Reactions: The major product is 4-chloro-5-amino-1H-pyrazolo[3,4-b]pyridine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the compound may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro and chloro groups increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
- Hydrophobicity: Bulky substituents like diethylaminomethyl (LogP = 3.2) improve membrane permeability, correlating with antileishmanial potency .
- Steric Effects : Methyl or benzyl groups at N1 (e.g., Ethyl 1-benzyl-4-chloro derivatives) reduce steric hindrance, facilitating synthetic modifications .
Pharmacological Profiles and Structure-Activity Relationships (SAR)
Antiparasitic Activity
- Anti-Leishmania: 3'-Diethylaminomethyl-substituted derivatives exhibit IC₅₀ values as low as 0.12 µM, attributed to optimized LogP and steric parameters .
- Antimalarial: Ethyl 4-((4-(methylphenylsulfonamido)butyl)amino)-1-phenyl derivatives (e.g., L87) show IC₅₀ = 3.46–9.30 µM against Plasmodium falciparum .
Anticancer Activity
- Spirooxindole Hybrids : Pyrazolo[3,4-b]pyridine-spirooxindole hybrids demonstrate anti-breast-cancer activity via kinase inhibition, with yields >80% under NADES conditions .
Biological Activity
4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazolo-pyridine core with a chlorine atom and a nitro group, which are crucial for its biological activity.
Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases and enzymes, which play vital roles in various cellular processes. For instance, it has shown potential in inhibiting tropomyosin receptor kinase A (TRKA), relevant in cancer research targeting neurotrophic signaling pathways.
- Redox Reactions : The nitro group in the compound may participate in redox reactions, influencing its overall biological effects. This property could enhance its therapeutic efficacy against oxidative stress-related diseases.
Biological Activity Overview
The biological activities of this compound include:
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Anticancer Properties : The inhibition of TRKA and other kinases positions this compound as a candidate for cancer treatment. Its ability to interfere with cell signaling pathways associated with tumor growth is under investigation .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Case Study: Anticancer Activity
In a notable study, this compound was tested for its effects on cancer cell lines. The results indicated that the compound significantly reduced cell proliferation in vitro by inhibiting TRKA activity. Molecular docking studies further elucidated the binding interactions between the compound and TRKA, providing insights into structural modifications that could enhance efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine and its derivatives?
- Methodological Answer : The compound is often synthesized via a multi-step process. A key intermediate, 4-chloro-1H-pyrazolo[3,4-b]pyridine, is prepared from hydrazine derivatives and β-aminocrotononitrile, followed by chlorination with POCl₃ . Subsequent nitration at the 5-position introduces the nitro group. Alternative routes involve condensation of 5-aminopyrazole carbaldehydes with ketones under basic conditions (e.g., ethanolic KOH) to form fused pyrazolo[3,4-b]pyridine scaffolds .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on spectral techniques:
- 1D/2D NMR : Assignments of aromatic protons and carbons via ¹H, ¹³C{¹H}, DEPT, COSY, and HETCOR experiments .
- X-ray crystallography : Single-crystal studies (e.g., monoclinic P2₁/c space group) resolve bond lengths, angles, and supramolecular interactions .
Q. What reactivity patterns are observed in this compound?
- Methodological Answer : The chloro group at the 4-position undergoes nucleophilic substitution with amines, thiols, or alkoxy groups. For example, treatment with aniline derivatives replaces chlorine with aryl/alkylamino groups . The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling) .
Advanced Research Questions
Q. How do substituents on the pyrazolo[3,4-b]pyridine scaffold influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing groups (e.g., Cl, NO₂) at the 4- and 5-positions enhance antimicrobial activity by increasing electrophilicity .
- Hydrophobic substituents (e.g., methyl, phenyl) at the 3-position improve binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .
Q. What advanced catalytic strategies enable enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Chiral Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization between 5-aminopyrazoles and α,β-unsaturated acyl imidazoles, yielding enantiomerically enriched pyrazolo[3,4-b]pyridines (85–99% ee) . Reaction optimization includes solvent selection (e.g., dichloroethane) and temperature control (0–25°C).
Q. How can green chemistry principles be applied to synthesize pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Magnetically recoverable Fe₃O₄@Zr-MOF catalysts enable pseudo-four-component reactions (e.g., spiro-pyrazolo[3,4-b]pyridine synthesis) under mild conditions, achieving high yields (85–92%) and easy catalyst separation via external magnets . Solvent-free conditions or water-mediated protocols further reduce environmental impact .
Q. What computational methods are used to predict the physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
